Des-tyr1-leucine enkephalinamide acetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Des-tyr1-leucine enkephalinamide acetate salt, also known as DTE, is a peptide compound that belongs to the group of endogenous opioid peptides. DTE is synthesized from the amino acid sequence of enkephalin, a naturally occurring peptide that binds to opioid receptors in the brain and spinal cord. DTE is a potent agonist of the delta opioid receptor, which is involved in the regulation of pain, mood, and addiction. In recent years, DTE has gained attention in the scientific community due to its potential applications in research and drug development.

Mechanism of Action

Des-tyr1-leucine enkephalinamide acetate salt binds to the delta opioid receptor, which is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Binding of this compound to the delta opioid receptor activates a signaling pathway that leads to the inhibition of neurotransmitter release. This results in the modulation of pain perception, mood, and addiction.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and addiction. This compound can also reduce the release of substance P, a neuropeptide that is involved in pain perception. In addition, this compound can activate the release of endogenous opioids, which can further modulate pain perception.

Advantages and Limitations for Lab Experiments

Des-tyr1-leucine enkephalinamide acetate salt has several advantages as a research tool. It is a potent and selective agonist of the delta opioid receptor, which allows for the study of the specific effects of delta opioid receptor activation. This compound is also stable and can be easily synthesized using SPPS. However, this compound has some limitations as a research tool. It has a short half-life, which limits its use in long-term experiments. In addition, this compound can be expensive to synthesize, which may limit its accessibility to some researchers.

Future Directions

There are several potential future directions for research on Des-tyr1-leucine enkephalinamide acetate salt. One area of interest is the development of this compound analogs with improved pharmacological properties, such as longer half-life and increased potency. Another area of interest is the investigation of the role of the delta opioid receptor in pain and addiction. Finally, the potential therapeutic applications of this compound in the treatment of pain, addiction, and mood disorders should be further explored.

Synthesis Methods

Des-tyr1-leucine enkephalinamide acetate salt can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process is repeated until the desired peptide sequence is obtained. SPPS is a widely used method for the synthesis of peptides with high purity and yield. Solution-phase peptide synthesis involves the use of liquid-phase reactions to synthesize peptides. This method is less efficient than SPPS but can be used for the synthesis of complex peptides.

Scientific Research Applications

Des-tyr1-leucine enkephalinamide acetate salt has been used in a variety of scientific research applications, including pain management, addiction, and mood disorders. This compound has been shown to be a potent analgesic in animal models of pain. It has also been investigated as a potential treatment for drug addiction, as it can reduce drug-seeking behavior in animal models. This compound has also been studied for its potential antidepressant effects, as it can modulate the release of neurotransmitters involved in mood regulation.

properties

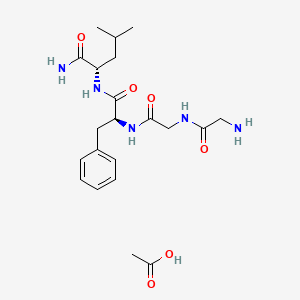

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O4.C2H4O2/c1-12(2)8-14(18(21)27)24-19(28)15(9-13-6-4-3-5-7-13)23-17(26)11-22-16(25)10-20;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,27)(H,22,25)(H,23,26)(H,24,28);1H3,(H,3,4)/t14-,15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPXJRSFBIBQNG-YYLIZZNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746630 |

Source

|

| Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100929-57-5 |

Source

|

| Record name | Acetic acid--glycylglycyl-L-phenylalanyl-L-leucinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)